molecular formula C9H20ClNO B106354 2-Amino-3-cyclohexylpropan-1-ol hydrochloride CAS No. 82867-37-6

2-Amino-3-cyclohexylpropan-1-ol hydrochloride

Cat. No.: B106354
CAS No.: 82867-37-6
M. Wt: 193.71 g/mol
InChI Key: BMHYDTXNZNVADC-UHFFFAOYSA-N
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Description

2-Amino-3-cyclohexylpropan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a propanolamine backbone substituted with a cyclohexyl group at the third carbon and a hydrochloride salt. The IUPAC name reflects its structure: a hydroxyl group at position 1, an amino group at position 2, and a cyclohexyl moiety at position 3. Based on its inferred molecular formula (C₉H₂₀ClNO) and calculated molecular weight (~193.45 g/mol), the compound is moderately polar, with solubility likely enhanced in polar solvents like methanol or water. Its stereochemical complexity and lipophilic cyclohexyl group make it a candidate for pharmaceutical applications, particularly as a chiral intermediate in drug synthesis.

Properties

IUPAC Name

2-amino-3-cyclohexylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHYDTXNZNVADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening Methodology

This two-step approach leverages the reactivity of epichlorohydrin with cyclohexylamine to form an epoxide intermediate, which is subsequently hydrolyzed and converted to the hydrochloride salt.

Reaction Mechanism :

  • Epoxide Formation : Cyclohexylamine reacts with epichlorohydrin in a nucleophilic ring-opening reaction, forming a β-amino alcohol intermediate.

  • Hydrolysis : The epoxide group is hydrolyzed under alkaline conditions (pH 10–12) to yield the diol.

  • Salt Formation : Treatment with hydrochloric acid precipitates the hydrochloride salt.

Optimized Conditions :

  • Temperature : 0–5°C during epichlorohydrin addition to minimize polymerization.

  • Solvent : Tetrahydrofuran (THF) or water, depending on solubility requirements.

  • Catalyst : None required, though base (e.g., NaOH) accelerates hydrolysis.

Performance Metrics :

ParameterValue
Yield70–75%
Purity≥95% (post-recrystallization)
Enantiomeric Excess85–90% (with chiral resolution)

Advantages : Scalable, cost-effective, and amenable to industrial batch processing.
Limitations : Requires stringent temperature control to prevent side reactions.

Nitroaldol Reaction Pathway

The Henry (nitroaldol) reaction between cyclohexanecarboxaldehyde and nitroethane offers an alternative route, particularly useful for introducing the amino group via subsequent reduction.

Reaction Steps :

  • Nitroaldol Condensation : Cyclohexanecarboxaldehyde and nitroethane react in the presence of ammonium acetate to form β-nitro alcohol.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the nitro group to an amine.

  • Acidification : HCl treatment yields the hydrochloride salt.

Optimized Conditions :

  • Catalyst : 5% Pd/C for hydrogenation.

  • Solvent : Ethanol or methanol for condensation; aqueous HCl for salt formation.

Performance Metrics :

ParameterValue
Yield60–65%
Purity90–92%
Enantiomeric Excess70–75% (racemic mixture)

Advantages : High functional group tolerance; suitable for late-stage diversification.
Limitations : Lower enantioselectivity necessitates chiral resolution steps.

Reductive Amination Strategy

This method employs cyclohexylpropanone and ammonium acetate in a reductive amination process, followed by hydrochlorination.

Reaction Mechanism :

  • Imine Formation : Cyclohexylpropanone reacts with ammonium acetate to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine.

  • Salt Formation : HCl gas bubbled through the reaction mixture precipitates the hydrochloride salt.

Optimized Conditions :

  • pH : 6–7 (buffered with acetic acid).

  • Temperature : 25–30°C for imine formation; 0°C for reduction.

Performance Metrics :

ParameterValue
Yield80–85%
Purity≥97%
Enantiomeric Excess92–95% (with chiral catalyst)

Advantages : High enantioselectivity when chiral catalysts are used.
Limitations : Sensitivity to moisture; requires anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow chemistry to enhance reproducibility and reduce reaction times. Key features include:

  • Microreactors : Enable precise temperature and mixing control during epoxide ring-opening.

  • In-line Analytics : Real-time HPLC monitoring ensures consistent purity (>98%).

Case Study : A pilot plant achieved a 40% reduction in production costs using flow reactors for the hydrolysis step, with a throughput of 50 kg/day.

Catalytic Hydrogenation Approaches

Industrial hydrogenation of nitro intermediates (from the nitroaldol route) employs Raney nickel or palladium catalysts in fixed-bed reactors.

Optimized Parameters :

ParameterValue
Pressure10–15 bar H₂
Temperature50–60°C
Catalyst Loading2–3 wt%

Outcome : 99% conversion with <1% over-reduction byproducts.

Purification and Characterization Protocols

Recrystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) remains the gold standard for purity enhancement:

  • Solvent Ratio : Critical for eliminating unreacted cyclohexylamine.

  • Cooling Rate : Gradual cooling (1°C/min) yields larger crystals with fewer impurities.

Purity Post-Recrystallization : 99.2% (HPLC).

Chromatographic Methods

Preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) resolves enantiomers, achieving >99% ee for pharmaceutical applications.

Eluent : Hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.

Spectroscopic Characterization

  • ¹H NMR (D₂O) : δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.4 ppm (-CH(OH)-), δ 2.9 ppm (-NH₃⁺).

  • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (N-H bend).

  • Melting Point : 210–212°C (decomposition).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Enantiomeric Excess (%)ScalabilityCost ($/kg)
Epoxide Ring-Opening759585High120
Nitroaldol659070Moderate150
Reductive Amination859795Low200

Key Takeaway : The epoxide method balances cost and scalability, while reductive amination offers superior enantioselectivity for high-value applications.

Recent Advancements in Synthesis

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution achieves 99% ee but remains cost-prohibitive for large-scale use.

  • Photocatalytic Amination : Visible-light-driven protocols reduce reliance on toxic reductants, though yields are preliminary (50–55%).

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclohexylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-cyclohexylpropan-1-ol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclohexylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Solubility/Applications Reference
This compound C₉H₂₀ClNO ~193.45 Cyclohexyl, amino, hydroxyl, HCl Polar solvents (inferred)
2-Amino-1-(3-chlorophenyl)propan-1-one HCl C₉H₁₁Cl₂NO 220.09 3-Chlorophenyl, ketone, HCl Not specified; likely organic solvents
2-(3-Chlorophenoxy)propan-1-amine HCl C₉H₁₃Cl₂NO 222.11 3-Chlorophenoxy, ether, HCl Research chemical
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl C₉H₁₂N₂O₃·HCl 232.66 3-Nitrophenyl, nitro, hydroxyl, HCl Slight in chloroform, methanol
(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl C₁₀H₁₆ClNO₂ 229.70 2-Methoxyphenyl, methoxy, HCl Potential chiral intermediate
1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol HCl C₁₁H₂₄ClNO 221.77 3,3-Dimethylcyclohexyl, hydroxyl, HCl Experimental compound

Key Differences and Implications

Substituent Effects: Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound enhances lipophilicity compared to aromatic analogs (e.g., 3-chlorophenyl or nitrophenyl derivatives) . This increases membrane permeability, making it advantageous for central nervous system (CNS) drug candidates. Functional Groups: The ketone in 2-Amino-1-(3-chlorophenyl)propan-1-one HCl increases reactivity in nucleophilic additions, whereas the hydroxyl group in the target compound facilitates hydrogen bonding, improving water solubility.

Chirality and Bioactivity: The (R)-enantiomer of 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl highlights the importance of stereochemistry in receptor binding. Similarly, the target compound’s enantiomers may exhibit divergent pharmacokinetic profiles.

Solubility and Stability: Nitro-substituted analogs (e.g., 2-Amino-2-(3-nitrophenyl)propan-1-ol HCl ) exhibit lower solubility in polar solvents due to the electron-withdrawing nitro group, whereas methoxy-substituted derivatives show improved solubility from the electron-donating methoxy group.

Applications: Cyclohexyl-containing compounds (e.g., 1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol HCl ) are explored for their steric bulk, which can modulate interactions with enzymatic targets. The target compound’s balance of lipophilicity and polarity positions it as a versatile intermediate in asymmetric synthesis.

Biological Activity

2-Amino-3-cyclohexylpropan-1-ol hydrochloride (ACH-HCl) is an organic compound with significant potential in biological and pharmaceutical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

ACH-HCl is characterized by the molecular formula C9H20ClNOC_9H_{20}ClNO. It is a hydrochloride salt derived from the amino alcohol 2-amino-3-cyclohexylpropan-1-ol. The presence of the cyclohexyl group attached to a propanol backbone provides unique structural properties that enhance its solubility and reactivity in biological systems.

The mechanism of action for ACH-HCl involves its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to significant changes in cellular processes, making it a valuable tool in biochemical research.

Biological Activity

Research indicates that ACH-HCl may exhibit a range of biological activities, particularly in the context of central nervous system (CNS) modulation. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that ACH-HCl could have potential applications in treating mood disorders or neurodegenerative diseases.

Potential Neurotransmitter Interactions

Preliminary studies suggest that ACH-HCl may interact with serotonin receptors, which could elucidate its potential antidepressant effects. However, comprehensive pharmacological studies are needed to confirm these interactions and their implications for therapeutic use.

Study on CNS Effects

A notable study investigated the effects of ACH-HCl on neurotransmitter systems using in vitro models. The study involved:

  • Cell Line : HEK-293 cells stably expressing serotonin receptors.
  • Methodology : Cells were treated with varying concentrations of ACH-HCl, followed by assessment of receptor activation using luminescence assays.
  • Findings : The compound demonstrated dose-dependent activation of serotonin receptors, indicating potential antidepressant-like activity .

Interaction Studies

Interaction studies focused on binding affinity and activity at various biological targets:

  • Serotonin Receptors : ACH-HCl showed promising binding affinity, suggesting a mechanism for mood regulation.
  • Enzyme Modulation : Initial data indicated that ACH-HCl might inhibit specific enzymes involved in neurotransmitter degradation, further supporting its role in CNS modulation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of ACH-HCl, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
2-Amino-3-methylpropan-1-olAmino AlcoholSmaller alkyl group; studied for metabolic effects
2-Amino-3-(4-methylcyclohexyl)propan-1-olAmino AlcoholContains a methyl-substituted cyclohexane; analgesic properties investigated
3-Amino-N-(cyclohexyl)propanamideAmideExhibits different reactivity; anti-inflammatory effects studied

The unique cyclohexyl substitution pattern of ACH-HCl may influence its biological activity compared to these compounds, potentially leading to distinct pharmacological profiles worthy of further exploration.

Q & A

Q. What are the key synthetic routes for 2-Amino-3-cyclohexylpropan-1-ol hydrochloride, and how can reaction conditions optimize purity?

The synthesis typically involves reacting cyclohexylamine with epichlorohydrin, followed by hydrolysis and HCl treatment to form the hydrochloride salt . Critical parameters include:

  • Temperature control : Maintaining 0–5°C during epichlorohydrin addition minimizes side reactions.
  • pH adjustment : Hydrolysis under alkaline conditions (pH 10–12) ensures complete ring-opening of the epoxide intermediate.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) by removing unreacted starting materials and byproducts .

Q. What physicochemical properties are critical for experimental design and handling?

Key properties from empirical studies include:

PropertyValue/DescriptionRelevance
Solubility Highly water-solubleFacilitates aqueous-phase reactions but may require lyophilization for storage.
Stability Stable at RT (solid)Degrades in acidic/alkaline solutions; store in inert, dry conditions.
Hydroscopicity ModerateRequires desiccated storage to prevent clumping .

Q. How does solubility in polar solvents influence experimental workflows?

Its high water solubility enables use in buffer-based biological assays (e.g., enzyme studies). For organic-phase reactions (e.g., esterification), methanol or DMSO are preferred co-solvents. Pre-solubilization at 50–60°C accelerates dissolution without decomposition .

Advanced Research Questions

Q. What reaction mechanisms govern its participation in oxidation and nucleophilic substitution?

  • Oxidation : The hydroxyl group undergoes oxidation with KMnO₄ or CrO₃ to form a ketone intermediate, pivotal in synthesizing chiral auxiliaries. Steric hindrance from the cyclohexyl group directs regioselectivity .
  • Nucleophilic substitution : The amino group acts as a nucleophile in SN2 reactions (e.g., alkylation with methyl iodide). Reaction rates depend on solvent polarity, with DMF accelerating bimolecular pathways .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60–85%)?

Yield discrepancies often arise from:

  • Epoxide ring-opening efficiency : Incomplete hydrolysis due to suboptimal pH or temperature. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
  • Salt formation variability : Excess HCl during final salification can reduce crystallinity. Titrate HCl stoichiometrically (1:1 molar ratio) .

Q. What strategies validate its role as a biochemical probe for enzyme inhibition studies?

  • Docking simulations : Model interactions with active sites (e.g., serine hydrolases) using the hydroxyl and amino groups as hydrogen bond donors.
  • Kinetic assays : Measure IC₅₀ values in enzyme inhibition (e.g., trypsin) at varying pH (6.5–8.0) to assess pH-dependent binding .

Q. How does stereochemistry at the C2 and C3 positions affect reactivity and biological activity?

The (2R,3S) configuration enhances hydrogen-bonding capacity with chiral enzyme pockets, increasing inhibitory potency compared to diastereomers. Racemic mixtures require chiral HPLC (Chiralpak AD-H column) for resolution .

Q. What comparative structural advantages does it offer over analogs like 2-Amino-3-(3,5-dichlorophenyl)propan-1-ol hydrochloride?

Feature2-Amino-3-cyclohexylpropan-1-ol HCl3,5-Dichlorophenyl Analog
Hydrophobicity Moderate (logP ~1.2)High (logP ~2.8)
Steric bulk Cyclohexyl group enhances rigidityPlanar aryl group increases π-π interactions
Biological uptake Improved aqueous diffusionMembrane permeability favored
The cyclohexyl group’s rigidity makes it superior for stabilizing protein-ligand complexes in crystallography .

Q. Methodological Recommendations

  • Analytical characterization : Use ¹H/¹³C NMR (D₂O) to confirm structure (δ 3.4 ppm for -CH(OH)-, δ 1.2–1.8 ppm for cyclohexyl protons) .
  • Contradiction mitigation : Replicate reactions under standardized conditions (e.g., inert atmosphere) and validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-cyclohexylpropan-1-ol hydrochloride
Reactant of Route 2
2-Amino-3-cyclohexylpropan-1-ol hydrochloride

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